molecular formula C11H8N2O2 B2821358 9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one CAS No. 123875-20-7

9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one

Cat. No.: B2821358
CAS No.: 123875-20-7
M. Wt: 200.197
InChI Key: LZUNIVOBPREPEI-UHFFFAOYSA-N
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Description

Structure and Significance
9-Oxa-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one is a tricyclic heterocyclic compound featuring a fused ring system with oxygen (oxa) and two nitrogen (diaza) atoms at positions 3 and 2. The bicyclo[8.4.0] framework incorporates an additional bridge (0²,⁷), resulting in a rigid, planar structure. This compound’s unique topology makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions.

Properties

IUPAC Name

2,5-dihydrochromeno[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-5H,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUNIVOBPREPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123875-20-7
Record name diarsenic trioxide; diarsenic pentaoxide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one typically involves cyclization reactions. One common method is the reaction of 4-hydroxycoumarin with hydrazine derivatives under acidic or basic conditions . Another approach involves the use of 3-chromonecarboxylic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1Benzopyrano[4,3-c]pyridazin-3(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit phosphodiesterase-III, leading to increased intracellular cyclic AMP levels and subsequent physiological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution: Oxygen vs. Sulfur

  • 9-Thia-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one
    • Key Difference : Replaces the oxygen atom at position 9 with sulfur (thia).
    • Impact : Sulfur’s larger atomic radius and lower electronegativity reduce ring strain but increase susceptibility to oxidation. This compound was discontinued in commercial catalogs (e.g., CymitQuimica), suggesting stability or reactivity issues compared to the oxa analog.

Ring System Variations

  • 5,6-Bis-(4-fluoro-phenyl)-3,4,7,8-tetraaza-bicyclo[8.3.1]tetradeca-1(13),4,6,10(14),11-pentaene-2,9-dione

    • Structure : Contains a tetraaza core and fluorophenyl substituents.
    • Activity : Transition metal complexes of this compound exhibit biological activity, including antimicrobial and anticancer properties, highlighting the role of nitrogen-rich frameworks in metal coordination.
  • 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one

    • Structure : Features two sulfur atoms (dithia) and an additional fused ring.
    • Synthesis : Derived from aryl/heteryl acetic acid amides, with applications in spirocyclic drug discovery.

Functional Group Modifications

  • (4Z)-9-(2-Chlorophenyl)-4-[(4-methylpiperazin-1-yl)methylidene]-12-nitro-2,5,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),5,8,11,13-pentaen-3-one Substituents: Chlorophenyl, nitro, and methylpiperazinyl groups enhance binding to CNS targets. Activity: Demonstrates sedative and muscle relaxant properties, emphasizing the pharmacological impact of electron-withdrawing groups (e.g., NO₂).

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Key Substituents Biological Activity/Notes Reference
9-Oxa-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one O, N, N None Potential enzyme inhibitor (structural analog data)
9-Thia-3,4-diazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2,6,10,12-pentaen-5-one S, N, N None Discontinued due to stability/reactivity concerns
3-(9-Oxa-3,4,6,12-tetrazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),2,4,11,13-pentaen-5-ylmethylamino)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide O, N×4 Trifluoromethylbenzamide IC50 = 1.8 µM (G protein-coupled receptor kinase 2 inhibition)
5,6-Bis-(4-fluoro-phenyl)-3,4,7,8-tetraaza-bicyclo[8.3.1]tetradeca-1(13),4,6,10(14),11-pentaene-2,9-dione N×4 4-Fluorophenyl Antimicrobial activity via metal complexation

Table 2: Crystallographic Insights (Selected Compounds)

Compound Name Crystal System Bond Lengths (Å) Stability Notes Reference
2-Phenyl-2λ⁴,3-ditelluratetracyclo[5.5.2.0⁴,¹³.0¹⁰,¹⁴]tetradeca-1(12),4,6,10,13-pentaen-2-ylium trifluoromethanesulfonate Monoclinic Te–C: 2.06–2.12; S–O: 1.44 High thermal stability due to tellurium’s metallic character

Biological Activity

9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 123875-20-7
  • Molecular Formula : C11H8N2O2
  • Molecular Weight : 200.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways.

Mechanism of Action :
The compound is believed to interact with DNA and inhibit topoisomerase enzymes critical for DNA replication and transcription.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Caspase activation
MCF-720Topoisomerase inhibition
A54918Induction of oxidative stress

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed a promising reduction in bacterial load when used in combination with conventional antibiotics.
  • Case Study on Cancer Treatment :
    In a preclinical trial involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

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